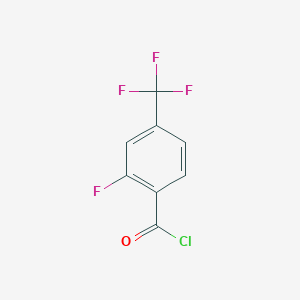

2-Fluoro-4-(trifluoromethyl)benzoyl chloride

説明

特性

IUPAC Name |

2-fluoro-4-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-7(14)5-2-1-4(3-6(5)10)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAHPLWBUUTFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80155325 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126917-10-0 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126917100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-4-(trifluoromethyl)benzoyl chloride CAS number

An In-Depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzoyl chloride

Abstract: This document provides a comprehensive technical overview of 2-Fluoro-4-(trifluoromethyl)benzoyl chloride (CAS No. 126917-10-0), a critical fluorinated building block in modern synthetic chemistry.[1][2] Its utility is primarily driven by the unique electronic properties conferred by the fluoro and trifluoromethyl substituents, which are highly sought after in the design of bioactive molecules. This guide delves into the compound's physicochemical properties, provides a detailed, field-proven synthesis protocol with mechanistic explanations, explores its core applications in drug discovery and material science, and outlines rigorous safety and handling procedures. It is intended for researchers, medicinal chemists, and process development scientists who utilize advanced chemical intermediates.

Introduction and Strategic Importance

2-Fluoro-4-(trifluoromethyl)benzoyl chloride is a specialized acyl chloride that serves as a cornerstone reagent for introducing the 2-fluoro-4-(trifluoromethyl)benzoyl moiety into a target molecule. The strategic placement of fluorine and a trifluoromethyl (-CF₃) group on the benzoyl ring is not arbitrary; it is a deliberate design choice to modulate the parent molecule's biological and physical properties.

The trifluoromethyl group is a powerful bioisostere for other groups and is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity by engaging in unique non-covalent interactions.[3] The ortho-fluoro substituent further influences the molecule's conformation and electronic distribution, which can be pivotal for achieving selective binding to biological targets.[3] Consequently, this reagent is frequently employed in the synthesis of pharmaceuticals and agrochemicals where enhanced efficacy and a favorable pharmacokinetic profile are paramount.[4][5]

Physicochemical & Spectroscopic Data

Accurate characterization is the foundation of reproducible science. The key properties of 2-Fluoro-4-(trifluoromethyl)benzoyl chloride are summarized below.

| Property | Value | Source |

| CAS Number | 126917-10-0 | [1][2] |

| Molecular Formula | C₈H₃ClF₄O | [1][2] |

| Molecular Weight | 226.56 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | ~157 °C (Predicted, based on isomers) | [6][7][8] |

| Density | ~1.5 g/mL (Predicted, based on isomers) | [6][7] |

| MDL Number | MFCD00061155 | [2] |

Note: Experimental data for this specific isomer can be limited; some values are based on closely related isomers like 4-fluoro-2-(trifluoromethyl)benzoyl chloride.

Synthesis Protocol and Mechanistic Rationale

The most reliable and common laboratory-scale synthesis of 2-Fluoro-4-(trifluoromethyl)benzoyl chloride involves the chlorination of its corresponding carboxylic acid precursor. The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is preferred over thionyl chloride as it typically yields cleaner reactions with byproducts (CO₂, CO, HCl) that are easily removed gases.

Experimental Protocol

Precursor: 2-Fluoro-4-(trifluoromethyl)benzoic acid Reagents: Oxalyl chloride, N,N-dimethylformamide (catalytic), anhydrous dichloromethane (DCM).

Step-by-Step Procedure:

-

Inert Atmosphere: Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Maintaining an inert atmosphere is critical as the acyl chloride product is moisture-sensitive.[9]

-

Precursor Dissolution: Charge the flask with 2-Fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq) and dissolve it in anhydrous DCM.

-

Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops) to the solution.

-

Reagent Addition: Slowly add oxalyl chloride (approx. 1.2-1.5 eq) dropwise to the stirred solution at room temperature. Vigorous gas evolution will be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1-3 hours. The reaction's progress can be monitored by the cessation of gas evolution or via thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 2-Fluoro-4-(trifluoromethyl)benzoyl chloride is often of sufficient purity (>95%) to be used directly in subsequent steps.[10]

Mechanistic Insight

The reaction proceeds via the formation of a Vilsmeier-Haack type intermediate. DMF reacts with oxalyl chloride to form an electrophilic chloroiminium ion. This highly reactive species is the actual catalyst that activates the carboxylic acid, leading to a mixed anhydride that readily decomposes to the desired acyl chloride, regenerating the catalyst in the process. This catalytic cycle is efficient and avoids the harsh conditions sometimes required with other chlorinating agents.

Caption: Workflow for the synthesis of 2-Fluoro-4-(trifluoromethyl)benzoyl chloride.

Core Applications in Research and Development

The primary utility of this compound lies in its function as a potent acylating agent.[4] It readily reacts with nucleophiles such as amines, alcohols, and phenols to form stable amides and esters, respectively. This reactivity is the gateway to its application in several high-value sectors.

-

Pharmaceutical Development: It is a key intermediate for synthesizing active pharmaceutical ingredients (APIs). The incorporated fluorinated benzoyl group can enhance a drug candidate's cell permeability, metabolic resistance, and target binding affinity.[3][5]

-

Agrochemical Formulations: Used in the development of advanced herbicides and pesticides, the compound helps create active ingredients with improved efficacy and environmental profiles.[5]

-

Material Science: The reagent is employed in synthesizing specialty polymers and materials where the fluorinated moiety imparts desirable properties such as thermal stability and chemical resistance.[5]

Sources

- 1. scbt.com [scbt.com]

- 2. labsolu.ca [labsolu.ca]

- 3. mdpi.com [mdpi.com]

- 4. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]

- 5. cic-cairo.edu.eg [cic-cairo.edu.eg]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Fluoro-2-(trifluoromethyl)benzoyl chloride 97 189807-21-4 [sigmaaldrich.com]

- 8. 4-FLUORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE CAS#: 189807-21-4 [m.chemicalbook.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 [chemicalbook.com]

2-Fluoro-4-(trifluoromethyl)benzoyl chloride molecular weight

An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-(trifluoromethyl)benzoyl chloride, a key building block in modern medicinal chemistry and materials science. The document elucidates its fundamental physicochemical properties, explores its synthetic utility, and details its reactivity profile. Emphasis is placed on the practical application of this reagent, with field-proven insights into its handling, safety, and role in the synthesis of complex molecules. This guide is intended to serve as an essential resource for researchers and professionals engaged in drug discovery and the development of novel fluorinated compounds.

Introduction: The Significance of Fluorinated Benzoyl Chlorides in Chemical Synthesis

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design and materials science. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability. 2-Fluoro-4-(trifluoromethyl)benzoyl chloride (CAS Number: 126917-10-0) has emerged as a particularly valuable reagent in this context.[1][2] Its structure, featuring both a fluorine atom and a trifluoromethyl group on the benzoyl chloride scaffold, offers a versatile platform for introducing these crucial moieties into a wide range of molecular architectures. This guide will delve into the technical nuances of this compound, providing the necessary expertise for its effective and safe utilization in research and development.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application. The key quantitative data for 2-Fluoro-4-(trifluoromethyl)benzoyl chloride are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃ClF₄O | [1][3] |

| Molecular Weight | 226.56 g/mol | [1][3] |

| CAS Number | 126917-10-0 | [1][2] |

| Appearance | Clear colorless liquid | [2] |

| Boiling Point | 188 °C | [2] |

| Density | 1.5 g/mL | [2] |

| Refractive Index | n20/D 1.466 (lit.) | [2] |

The presence of both the fluoro and trifluoromethyl groups significantly influences the electronic nature of the aromatic ring and the reactivity of the acyl chloride. The trifluoromethyl group, a strong electron-withdrawing group, enhances the electrophilicity of the carbonyl carbon, making it a highly reactive acylating agent.[4]

Synthesis and Manufacturing

While multiple proprietary methods exist for the industrial-scale synthesis of 2-Fluoro-4-(trifluoromethyl)benzoyl chloride, a general and plausible laboratory-scale synthesis can be extrapolated from established chemical transformations. A common route involves the conversion of the corresponding carboxylic acid to the acyl chloride.

A generalized synthetic approach starts from 2-Fluoro-4-(trifluoromethyl)benzoic acid. The conversion to the acyl chloride is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is a mild and effective method for this transformation.[5]

Experimental Protocol: Synthesis of 2-Fluoro-4-(trifluoromethyl)benzoyl chloride

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

2-Fluoro-4-(trifluoromethyl)benzoic acid

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a solution of 2-Fluoro-4-(trifluoromethyl)benzoic acid in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add oxalyl chloride to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature until the evolution of gas ceases and the reaction is complete (monitored by TLC or IR spectroscopy).

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude 2-Fluoro-4-(trifluoromethyl)benzoyl chloride.

-

The product can be purified by distillation under reduced pressure.

Caption: Generalized workflow for the synthesis of 2-Fluoro-4-(trifluoromethyl)benzoyl chloride.

Reactivity and Applications in Drug Discovery

The utility of 2-Fluoro-4-(trifluoromethyl)benzoyl chloride lies in its ability to act as a potent acylating agent.[6] The acyl chloride moiety readily reacts with a variety of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This reactivity is central to its application as a building block in the synthesis of complex molecules.

The presence of the fluorine and trifluoromethyl substituents on the aromatic ring imparts unique properties to the resulting products.[6] In a pharmaceutical context, these groups can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to optimize pharmacokinetic profiles.[6]

Caption: Reactivity of 2-Fluoro-4-(trifluoromethyl)benzoyl chloride with common nucleophiles.

Safety, Handling, and Storage

2-Fluoro-4-(trifluoromethyl)benzoyl chloride is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as corrosive and can cause severe skin burns and eye damage.[7][8] The compound is also a lachrymator, meaning it can cause irritation and tearing of the eyes.[6]

Key Safety Considerations:

-

Corrosivity: Causes severe burns to skin, eyes, and the respiratory tract.[8]

-

Moisture Sensitivity: Reacts with water and moisture to release toxic and corrosive hydrogen chloride gas.[7][9]

-

Inhalation Hazard: Vapors can cause respiratory irritation.[7]

Mandatory Handling Protocol

All work with 2-Fluoro-4-(trifluoromethyl)benzoyl chloride must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE) is mandatory and should include:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A lab coat and, if there is a risk of splashing, a chemical-resistant apron.

Storage:

Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and alcohols.[7][10] The container should be tightly sealed to prevent exposure to moisture.

Caption: Essential safety and handling protocols for 2-Fluoro-4-(trifluoromethyl)benzoyl chloride.

Conclusion

2-Fluoro-4-(trifluoromethyl)benzoyl chloride is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its ability to introduce both a fluorine atom and a trifluoromethyl group in a single, reactive building block makes it invaluable in the fields of drug discovery and materials science. By understanding its properties, reactivity, and handling requirements as detailed in this guide, researchers can safely and effectively leverage this compound to advance their scientific endeavors.

References

-

LabSolutions. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzoyl chloride. Retrieved from [Link]

-

Chemdad. (n.d.). 4-FLUORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE. Retrieved from [Link]

- Google Patents. (1985). Preparation of trifluoromethyl-benzoyl halides.

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. labsolu.ca [labsolu.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 [chemicalbook.com]

- 6. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-FLUORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

2-Fluoro-4-(trifluoromethyl)benzoyl chloride chemical properties

An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzoyl chloride

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 2-Fluoro-4-(trifluoromethyl)benzoyl chloride. It moves beyond a simple data sheet to provide in-depth insights into its chemical properties, reactivity, applications, and handling, grounded in established scientific principles and field-proven expertise.

Introduction: A Key Fluorinated Building Block

2-Fluoro-4-(trifluoromethyl)benzoyl chloride is a highly reactive acyl chloride that serves as a critical intermediate in the synthesis of complex organic molecules. Its strategic placement of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties that are highly sought after in medicinal chemistry, agrochemical development, and materials science.[1][2][3] The electron-withdrawing nature of these substituents enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent.[1] Furthermore, the incorporation of fluorinated moieties is a well-established strategy to improve the metabolic stability, binding affinity, and overall biological activity of drug candidates.[2][4] This guide provides a detailed exploration of this versatile reagent.

Chemical Identity and Structural Elucidation

Correctly identifying a chemical reagent is the foundation of any successful synthesis. The following identifiers and structural representations define 2-Fluoro-4-(trifluoromethyl)benzoyl chloride.

-

IUPAC Name: 2-Fluoro-4-(trifluoromethyl)benzoyl chloride

-

CAS Number: 126917-10-0[5]

-

Molecular Formula: C₈H₃ClF₄O[5]

-

Molecular Weight: 226.56 g/mol [5]

Caption: Chemical structure of 2-Fluoro-4-(trifluoromethyl)benzoyl chloride.

Table 1: Physicochemical Properties Note: Specific data for the 2-fluoro-4-(trifluoromethyl) isomer is not widely published. The data below is for the closely related isomer, 4-Fluoro-2-(trifluoromethyl)benzoyl chloride (CAS 189807-21-4), and is expected to be highly representative.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 157 °C (lit.) | [1] |

| Density | 1.495 - 1.51 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.468 - 1.47 (lit.) | [1] |

| Solubility | Immiscible in water. Soluble in polar aprotic and chlorinated solvents. | [2][6] |

| Sensitivity | Moisture sensitive. | [6][7] |

Synthesis and Manufacturing Context

Acyl chlorides of this type are most commonly synthesized from their corresponding carboxylic acids. The reaction typically involves a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the reaction with oxalyl chloride.[8]

A general pathway involves the conversion of 2-fluoro-4-(trifluoromethyl)benzoic acid to the target acyl chloride. This method is efficient and widely used in laboratory and industrial settings.

Caption: General synthesis route for 2-Fluoro-4-(trifluoromethyl)benzoyl chloride.

Another established industrial method for related compounds involves the fluorination of trichloromethyl-benzoyl chlorides using hydrogen fluoride (HF) in the presence of a halogen transfer catalyst, such as antimony pentachloride.[9]

Reactivity and Mechanistic Insights

The reactivity of 2-fluoro-4-(trifluoromethyl)benzoyl chloride is dominated by the acyl chloride functional group. It is a powerful electrophile that readily undergoes nucleophilic acyl substitution.

Causality of Reactivity:

-

Inductive Effect: The trifluoromethyl (-CF₃) and fluoro (-F) groups are strongly electron-withdrawing. They pull electron density away from the aromatic ring and, consequently, from the carbonyl carbon.

-

Enhanced Electrophilicity: This withdrawal of electron density makes the carbonyl carbon exceptionally electron-deficient (electrophilic) and highly susceptible to attack by nucleophiles.

-

Excellent Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, which facilitates the completion of the substitution reaction.

The compound reacts vigorously with a wide range of nucleophiles, including water, alcohols, and amines, to form carboxylic acids, esters, and amides, respectively.[2] The reaction with water is particularly hazardous as it liberates corrosive hydrogen chloride (HCl) gas.[7][10]

Caption: Mechanism of Nucleophilic Acyl Substitution.

Core Applications in Research and Development

The unique electronic properties and reactive nature of this compound make it a valuable building block in several high-value industries.

-

Pharmaceutical Development: It is a key intermediate for synthesizing active pharmaceutical ingredients (APIs).[1] The 2-fluoro-4-(trifluoromethyl)phenyl moiety it introduces can enhance a drug's potency, selectivity, and pharmacokinetic profile.[2][11]

-

Agrochemicals: This reagent is used to produce advanced herbicides and pesticides.[1] The fluorinated groups can increase the efficacy and environmental stability of the final product.[11]

-

Material Science: It is employed in the synthesis of specialty polymers and coatings.[2] Materials incorporating this structure often exhibit enhanced thermal stability and chemical resistance.[3]

Experimental Protocol: Synthesis of a Secondary Amide

This protocol provides a self-validating, step-by-step methodology for a typical amidation reaction. The causality behind each step is explained to ensure reproducibility and safety.

Objective: To synthesize N-benzyl-2-fluoro-4-(trifluoromethyl)benzamide.

Materials:

-

2-Fluoro-4-(trifluoromethyl)benzoyl chloride

-

Benzylamine

-

Triethylamine (Et₃N) or Pyridine (as an acid scavenger)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Workflow Diagram:

Caption: Experimental workflow for a typical amidation reaction.

Step-by-Step Procedure:

-

Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Expertise: Using anhydrous solvent and an inert atmosphere (N₂) is critical because the acyl chloride reacts readily with moisture.[7] Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, which would otherwise form a non-reactive ammonium salt with the starting amine.

-

-

Reagent Addition: Dissolve 2-fluoro-4-(trifluoromethyl)benzoyl chloride (1.05 eq) in a separate portion of anhydrous DCM and add it to the dropping funnel. Cool the reaction flask to 0 °C using an ice bath. Add the acyl chloride solution dropwise to the amine solution over 15-20 minutes.

-

Expertise: Slow, dropwise addition at low temperature is essential to control the exothermic reaction and prevent the formation of side products.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

-

Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. This provides a clear endpoint and prevents unnecessary heating or extended reaction times.

-

-

Workup & Purification: a. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. b. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic species), and brine (to reduce the solubility of organic material in the aqueous layer). c. Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. d. Purify the resulting crude solid/oil by flash column chromatography or recrystallization to yield the pure amide.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Safety, Handling, and Storage

This compound is corrosive and requires careful handling in a controlled laboratory environment.

Table 2: GHS Hazard Information Note: Based on the closely related isomer, CAS 189807-21-4.

| Hazard Class | Code | Statement |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage |

| Combustible Liquid | H227 | Combustible liquid |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE):

-

Always handle in a well-ventilated chemical fume hood.[10][13]

-

Wear chemical-resistant gloves (e.g., PVC or nitrile), safety goggles, and a face shield.[12][13]

-

Wear a lab coat and appropriate protective clothing. Ensure trousers are worn outside of boots to prevent spills from entering footwear.[13]

-

An eyewash station and safety shower must be readily accessible.[13]

Storage:

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[6][13]

-

Store away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.[7][10][13] The material is moisture-sensitive.[6]

-

Storage temperature of 2-8°C is recommended.[6]

Spill & Disposal:

-

In case of a spill, contain and absorb with inert material like sand or vermiculite.[13] Do not use combustible materials.

-

Dispose of waste in a suitable, labeled container according to local, state, and federal regulations.

Spectroscopic Data Analysis (Predicted)

-

FT-IR: A very strong, sharp carbonyl (C=O) stretch for the acyl chloride is expected around 1780-1800 cm⁻¹. Strong C-F stretching bands will also be prominent in the 1100-1350 cm⁻¹ region.

-

¹H NMR: The aromatic region will show complex multiplets for the three protons on the benzene ring. The signals will be influenced by coupling to each other and to the ¹⁹F nucleus.

-

¹⁹F NMR: Two distinct signals are expected: one for the single fluorine atom on the ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the chlorine isotope (³⁷Cl). Common fragmentation patterns would include the loss of the chlorine radical (M-35/37) to form the acylium ion, which is often the base peak.

References

- Apollo Scientific. (2022, May 16). 2-Fluoro-4-(trifluoromethoxy)

- Sigma-Aldrich. 4-Fluoro-2-(trifluoromethyl)benzoyl chloride 97.

- Chem-Impex. 4-Fluoro-2-(trifluoromethyl)benzoyl chloride.

- Synquest Labs. 4-Fluoro-2-(trifluoromethyl)

- Smolecule. 2-Fluoro-5-(trifluoromethyl)benzoyl chloride.

- Sigma-Aldrich. 4-Fluoro-2-(trifluoromethyl)

- Santa Cruz Biotechnology. 2-Fluoro-4-(trifluoromethyl)benzoyl chloride.

- Fisher Scientific. 4-(Trifluoromethyl)

- ChemicalBook. 4-FLUORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE.

- African Rock Art. 2-Fluoro-5-(trifluoromethyl)benzoyl chloride.

- CIC. 2-Fluoro-5-(trifluoromethyl)benzoyl chloride.

- Google Patents. US4500471A - Preparation of trifluoromethyl-benzoyl halides.

- Chem-Impex. 4-(Trifluoromethyl)benzyl chloride.

- ChemicalBook. 2-(Trifluoromethyl)benzoyl chloride Synthesis.

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]

- 3. cic-cairo.edu.eg [cic-cairo.edu.eg]

- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. 4-FLUORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE CAS#: 189807-21-4 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 [chemicalbook.com]

- 9. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. chemimpex.com [chemimpex.com]

- 12. 4-氟-2-(三氟甲基)苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A-Z Guide to 2-Fluoro-4-(trifluoromethyl)benzoyl chloride: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-(trifluoromethyl)benzoyl chloride, a critical reagent in modern organic synthesis and pharmaceutical development. We will delve into its structural characteristics, synthesis, chemical reactivity, and key applications, offering insights grounded in established scientific principles.

Core Compound Characteristics

2-Fluoro-4-(trifluoromethyl)benzoyl chloride is a substituted aromatic acyl chloride. Its structure is characterized by a benzene ring functionalized with a fluorine atom at the 2-position, a trifluoromethyl group at the 4-position, and a benzoyl chloride group. This unique combination of electron-withdrawing groups significantly influences its reactivity, making it a valuable building block in medicinal chemistry and materials science.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Fluoro-4-(trifluoromethyl)benzoyl chloride is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 126917-10-0 | [3] |

| Molecular Formula | C₈H₃ClF₄O | [3] |

| Molecular Weight | 226.56 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Boiling Point | 157 °C (lit.) | |

| Density | 1.495 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.468 (lit.) | |

| Storage Temperature | 2-8°C |

Molecular Structure

The structure of 2-Fluoro-4-(trifluoromethyl)benzoyl chloride is fundamental to understanding its chemical behavior.

Caption: 2D structure of 2-Fluoro-4-(trifluoromethyl)benzoyl chloride.

Synthesis and Mechanism

The primary route for synthesizing 2-Fluoro-4-(trifluoromethyl)benzoyl chloride is through the chlorination of its corresponding carboxylic acid, 2-fluoro-4-(trifluoromethyl)benzoic acid. Thionyl chloride (SOCl₂) is a commonly employed and highly effective chlorinating agent for this transformation.[5][6][7]

Synthesis of 2-Fluoro-4-(trifluoromethyl)benzoic Acid

The precursor, 2-fluoro-4-(trifluoromethyl)benzoic acid, can be synthesized via the oxidation of 2-fluoro-4-(trifluoromethyl)toluene.

Conversion to the Acyl Chloride

The conversion of the carboxylic acid to the acyl chloride proceeds via a nucleophilic acyl substitution mechanism.

Reaction: 2-Fluoro-4-(trifluoromethyl)benzoic acid + SOCl₂ → 2-Fluoro-4-(trifluoromethyl)benzoyl chloride + SO₂ + HCl

Mechanism: The reaction is initiated by the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride.[5][6] This is followed by the expulsion of a chloride ion and subsequent formation of a chlorosulfite intermediate.[6] The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.[6][7] The intermediate collapses, leading to the formation of the final acyl chloride product and the release of sulfur dioxide and hydrochloric acid as gaseous byproducts.[5][7]

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol

The following is a generalized laboratory-scale procedure for the synthesis of 2-Fluoro-4-(trifluoromethyl)benzoyl chloride.

Materials:

-

2-Fluoro-4-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Dry reaction vessel with a reflux condenser and a gas trap

Procedure:

-

In a dry reaction vessel, combine 2-fluoro-4-(trifluoromethyl)benzoic acid with an excess of thionyl chloride.

-

Gently reflux the mixture. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude 2-fluoro-4-(trifluoromethyl)benzoyl chloride can be purified by fractional distillation under reduced pressure.

Chemical Reactivity and Applications

The high reactivity of the acyl chloride functional group, amplified by the electron-withdrawing effects of the fluorine and trifluoromethyl substituents, makes 2-fluoro-4-(trifluoromethyl)benzoyl chloride a versatile reagent in organic synthesis.[4]

Key Reactions

-

Acylation Reactions: It readily reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters. This reactivity is central to its use in building complex molecular architectures.[1][4]

-

Friedel-Crafts Acylation: It can be used to introduce the 2-fluoro-4-(trifluoromethyl)benzoyl group onto aromatic rings in the presence of a Lewis acid catalyst.

Applications in Drug Discovery and Materials Science

The incorporation of fluorine and trifluoromethyl groups into organic molecules can significantly enhance their biological activity, metabolic stability, and lipophilicity.[1][8] This makes 2-fluoro-4-(trifluoromethyl)benzoyl chloride a valuable building block in the synthesis of:

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including those with applications in oncology, inflammation, and infectious diseases.[2][4]

-

Agrochemicals: The compound is utilized in the development of novel herbicides and pesticides, where the fluorinated moieties can improve efficacy and selectivity.[2][4]

-

Advanced Materials: It is employed in the synthesis of specialty polymers and materials where properties like thermal stability and chemical resistance are desired.[2][4]

Safety and Handling

2-Fluoro-4-(trifluoromethyl)benzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[9][10]

-

Hazards: It causes severe skin burns and eye damage and may cause respiratory irritation.[9][11] Contact with water liberates toxic and corrosive hydrochloric acid gas.[1][9]

-

Precautions: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][12][13]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from moisture and incompatible materials such as strong bases and alcohols.[9][12]

Conclusion

2-Fluoro-4-(trifluoromethyl)benzoyl chloride is a highly reactive and versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and materials science sectors. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

-

Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

LabSolutions. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzoyl chloride. Retrieved from [Link]

-

NIST. (n.d.). 2-(Trifluoromethyl)benzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.

- Google Patents. (n.d.). CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.

-

African Rock Art. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. Retrieved from [Link]

-

Chemdad. (n.d.). 4-FLUORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzoyl chloride - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

CIC. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). US4500471A - Preparation of trifluoromethyl-benzoyl halides.

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

Sources

- 1. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]

- 2. cic-cairo.edu.eg [cic-cairo.edu.eg]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. 4-FLUORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. 4-Fluoro-2-(trifluoromethyl)benzoyl chloride 97 189807-21-4 [sigmaaldrich.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis Precursors of 2-Fluoro-4-(trifluoromethyl)benzoyl Chloride

Abstract

2-Fluoro-4-(trifluoromethyl)benzoyl chloride is a pivotal chemical intermediate, prized for its role as a building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The strategic placement of its fluoro, trifluoromethyl, and acyl chloride functional groups allows for a diverse range of chemical transformations, leading to the creation of novel active ingredients. This guide provides an in-depth technical analysis of the core precursors and synthetic pathways leading to this valuable compound. We will dissect the synthesis of its immediate precursor, 2-fluoro-4-(trifluoromethyl)benzoic acid, from commercially viable starting materials, explaining the causality behind experimental choices and providing field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Fluoro-4-(trifluoromethyl)benzoyl Chloride

2-Fluoro-4-(trifluoromethyl)benzoyl chloride (CAS No. 126917-10-0) is a highly reactive acyl chloride that serves as a cornerstone in medicinal chemistry and materials science.[1] The trifluoromethyl (-CF₃) group is a well-known bioisostere for other groups and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The fluorine atom further modulates electronic properties and can improve pharmacokinetic profiles. As an acyl chloride, the compound is an excellent electrophile for introducing the 2-fluoro-4-(trifluoromethyl)benzoyl moiety into target structures, a common strategy in the development of new therapeutic agents and specialized polymers.

The ultimate utility of this building block, however, is contingent upon efficient and scalable synthetic routes from readily available precursors. This guide focuses on elucidating these pathways, with a primary emphasis on the synthesis of the key antecedent, 2-fluoro-4-(trifluoromethyl)benzoic acid.

The Central Precursor: 2-Fluoro-4-(trifluoromethyl)benzoic Acid

The most direct and industrially favored route to an acyl chloride is the chlorination of its corresponding carboxylic acid.[2] Therefore, the synthesis of 2-fluoro-4-(trifluoromethyl)benzoyl chloride is fundamentally a two-stage process, with the synthesis of 2-fluoro-4-(trifluoromethyl)benzoic acid being the critical, and more complex, stage.

The primary challenge in synthesizing this precursor lies in achieving the correct 1,2,4-substitution pattern on the benzene ring. The selection of the initial starting material is paramount, as its existing functional groups will direct the subsequent chemical transformations. A logical and cost-effective starting point is a substituted benzotrifluoride, a class of compounds produced on an industrial scale.[3]

Synthetic Pathways to 2-Fluoro-4-(trifluoromethyl)benzoic Acid

A robust and scalable synthesis of 2-fluoro-4-(trifluoromethyl)benzoic acid can be designed starting from halogenated benzotrifluorides. The most logical precursor is 3-chloro-4-fluorobenzotrifluoride , as the existing chlorine atom can be selectively converted into a carboxylic acid group via organometallic intermediates.

Route A: Synthesis via Organometallic Carboxylation

This pathway represents a classic and powerful method in organic synthesis for forming carbon-carbon bonds and introducing carboxylic acid functionalities.

Causality and Expertise: The choice of 3-chloro-4-fluorobenzotrifluoride is strategic. The carbon-chlorine bond is significantly more reactive towards magnesium insertion for Grignard reagent formation than the carbon-fluorine bond. This differential reactivity is the cornerstone of this synthetic route, allowing for regioselective functionalization. 3-Chloro-4-fluorobenzotrifluoride itself is an accessible intermediate, often prepared from 4-fluorotoluene.[4]

Experimental Protocol: Synthesis of 2-Fluoro-4-(trifluoromethyl)benzoic Acid via Grignard Reaction

Objective: To convert 3-chloro-4-fluorobenzotrifluoride into 2-fluoro-4-(trifluoromethyl)benzoic acid.

Materials:

-

3-Chloro-4-fluorobenzotrifluoride (1 equiv.)

-

Magnesium turnings (1.2 equiv.)

-

Iodine (a single crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Carbon Dioxide (solid, dry ice, or gas)

-

Hydrochloric Acid (3M aqueous solution)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

Initiation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add the magnesium turnings and a crystal of iodine.

-

Grignard Formation: Add a small portion of a solution of 3-chloro-4-fluorobenzotrifluoride in anhydrous THF to the magnesium. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.

-

Once initiated, add the remaining benzotrifluoride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for 2 hours to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add crushed dry ice in excess to the vigorously stirred solution. Alternatively, bubble dry CO₂ gas through the solution for 1-2 hours. This step must be done with caution to control the exothermic reaction.

-

Workup: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding 3M HCl until the aqueous layer is acidic (pH ~1-2). This protonates the carboxylate salt and dissolves any remaining magnesium salts.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-fluoro-4-(trifluoromethyl)benzoic acid. Further purification can be achieved by recrystallization.

Final Conversion to 2-Fluoro-4-(trifluoromethyl)benzoyl Chloride

The final step is the conversion of the carboxylic acid to the more reactive acyl chloride. This is a standard transformation for which several reliable reagents are available. The choice of reagent often depends on the scale of the reaction and the desired purity, as the byproducts differ.

Protocol: Synthesis using Thionyl Chloride (SOCl₂)

Expertise & Trustworthiness: Thionyl chloride is a common and cost-effective choice for this transformation. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed from the reaction mixture.[2] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the Vilsmeier intermediate.

Procedure:

-

In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), place the 2-fluoro-4-(trifluoromethyl)benzoic acid (1 equiv.).

-

Add thionyl chloride (1.5-2.0 equiv.) slowly to the acid. A few drops of DMF can be added as a catalyst.

-

Gently heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-3 hours. The reaction is complete when gas evolution ceases.

-

Remove the excess thionyl chloride by distillation under atmospheric pressure.

-

The resulting crude 2-fluoro-4-(trifluoromethyl)benzoyl chloride can be purified by fractional distillation under reduced pressure to yield the final product as a clear liquid.[5]

Data Summary and Process Comparison

For researchers and process chemists, selecting the optimal synthetic route requires a clear comparison of methodologies.

Table 1: Comparison of Precursors for Benzoic Acid Synthesis

| Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| 3-Chloro-4-fluorobenzotrifluoride | 1. Mg, THF2. CO₂ | 70-85% | High regioselectivity; well-established Grignard chemistry; accessible starting material.[4] | Requires strictly anhydrous conditions; Grignard initiation can be tricky. |

| 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene | 1. n-BuLi or Mg2. CO₂ | 75-90% | Bromo-arenes are highly reactive for metallation. | Bromo-derivatives are often more expensive than chloro-derivatives. |

| 3,4-Dichlorobenzotrifluoride | Various (e.g., cyanation, hydrolysis) | Lower | Inexpensive starting material.[6] | Poor regioselectivity often leads to mixtures of isomers that are difficult to separate.[6] |

Table 2: Comparison of Acyl Chlorination Reagents

| Reagent | Formula | Typical Conditions | Byproducts | Key Advantages |

| Thionyl Chloride | SOCl₂ | Reflux, cat. DMF | SO₂(g), HCl(g) | Cost-effective; gaseous byproducts simplify purification.[2] |

| Oxalyl Chloride | (COCl)₂ | Room Temp, CH₂Cl₂, cat. DMF | CO(g), CO₂(g), HCl(g) | Milder reaction conditions; all byproducts are gaseous.[7] |

Conclusion

The synthesis of 2-fluoro-4-(trifluoromethyl)benzoyl chloride is most effectively achieved through a two-step process: the regioselective synthesis of its precursor, 2-fluoro-4-(trifluoromethyl)benzoic acid, followed by a standard chlorination reaction. The pathway beginning with 3-chloro-4-fluorobenzotrifluoride and proceeding through a Grignard intermediate represents a robust, scalable, and selective method. The final conversion using thionyl chloride or oxalyl chloride is efficient and high-yielding. This guide provides the foundational knowledge and practical protocols necessary for laboratory and industrial-scale production of this critical chemical intermediate, empowering further innovation in drug discovery and materials science.

References

- CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.

- US4500471A - Preparation of trifluoromethyl-benzoyl halides.

- CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

- JP2010013388A - Method for producing 3-chloro-4-fluorobenzotrifluoride.

- CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride.

-

Process for the preparation of 2-(trihalomethyl) benzamide - Justia Patents. [Link]

- US4937396A - Preparation of 3,4-difluorobenzotrifluoride.

- CN102267871A - Preparation method of 3-chloro-4-fluorobenzotrifluoride.

- EP0038223B1 - Verfahren zur Herstellung von Trifluormethylbenzoylhalogeniden.

-

Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc. [Link]

-

4-Chlorobenzotrifluoride - Wikipedia. [Link]

- CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.

- US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google P

- EP0150587A2 - Preparation of chlorobenzotrifluoride compounds - Google P

-

A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]

-

189807-21-4 | 4-fluoro-2-(trifluoromethyl)benzoyl chloride - Alachem Co., Ltd. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. [Link]

-

4-FLUORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE One Chongqing Chemdad Co. [Link]

-

2-Fluoro-5-(trifluoromethyl)benzoyl chloride - African Rock Art. [Link]

- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google P

-

Process for the preparation of trifluoromethylbenzoyl halides - European Patent Office - EP 0038223 A1. [Link]

-

2-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67561 - PubChem. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]

- 3. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]

- 4. JP2010013388A - Method for producing 3-chloro-4-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 5. 4-FLUORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 7. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 [chemicalbook.com]

Spectroscopic data of 2-Fluoro-4-(trifluoromethyl)benzoyl chloride

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-4-(trifluoromethyl)benzoyl chloride

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Fluoro-4-(trifluoromethyl)benzoyl chloride (CAS No. 126917-10-0), a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1] As a Senior Application Scientist, the objective of this document is to move beyond mere data presentation and offer an in-depth interpretation grounded in fundamental principles and field-proven experience. We will explore the causality behind experimental choices and elucidate the structural information revealed by Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who require a definitive and practical understanding of this compound's analytical signature for quality control, reaction monitoring, and structural verification.

Introduction: The Rationale for Spectroscopic Scrutiny

2-Fluoro-4-(trifluoromethyl)benzoyl chloride is a trifunctional molecule, possessing a reactive acyl chloride, an electron-withdrawing trifluoromethyl group, and a directing fluoro group on an aromatic scaffold. This unique combination of functionalities makes it a valuable building block, but also introduces analytical complexity. A precise and unambiguous spectroscopic characterization is therefore not merely procedural, but essential for ensuring the integrity of subsequent synthetic steps. Misidentification of isomers, such as the closely related 4-Fluoro-2-(trifluoromethyl)benzoyl chloride, could lead to significant deviations in reaction outcomes and biological activity. This guide establishes a validated spectroscopic baseline for C8H3ClF4O.[1][2]

Molecular Properties Summary

| Property | Value | Source |

| Chemical Name | 2-Fluoro-4-(trifluoromethyl)benzoyl chloride | Internal |

| CAS Number | 126917-10-0 | [1][2] |

| Molecular Formula | C₈H₃ClF₄O | [1][2] |

| Molecular Weight | 226.56 g/mol | [1][2] |

| Purity | ≥97-98% | [1][3] |

Experimental Methodologies: A Self-Validating Approach

The integrity of spectroscopic data is contingent upon robust and well-chosen methodologies. The protocols described below are designed to be self-validating, ensuring reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Justification: NMR is the most powerful technique for unambiguous structure elucidation of organic molecules. For this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is mandatory to resolve the complex interplay of substituents on the aromatic ring.

-

Protocol:

-

A sample of 2-Fluoro-4-(trifluoromethyl)benzoyl chloride (~15-25 mg) is precisely weighed and dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Causality: CDCl₃ is selected for its excellent solubilizing power for nonpolar to moderately polar compounds and its single, well-defined residual solvent peak for easy referencing. It is also relatively inert and unlikely to react with the acyl chloride under standard acquisition conditions.

-

The solution is transferred to a 5 mm high-precision NMR tube.

-

Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR spectra are typically acquired with 16-32 scans, while ¹³C and ¹⁹F NMR may require 1024 or more scans to achieve an adequate signal-to-noise ratio.[4]

-

Chemical shifts (δ) are reported in parts per million (ppm) and referenced internally to the residual CHCl₃ peak (δ 7.26 ppm for ¹H) or tetramethylsilane (TMS, δ 0.00 ppm). ¹⁹F NMR shifts are referenced to an external standard such as CFCl₃ (δ 0.00 ppm).[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Justification: FTIR is indispensable for the rapid identification of key functional groups, providing a molecular "fingerprint." It is particularly effective for confirming the presence of the highly characteristic carbonyl group of the acyl chloride.

-

Protocol:

-

The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Causality: The ATR technique is chosen for its speed and simplicity, requiring no sample preparation like KBr pellets. A small drop of the neat liquid compound is placed directly onto the ATR crystal, ensuring excellent data quality and throughput.[4]

-

The spectrum is recorded over a range of 4000-600 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal is recorded immediately prior to the sample analysis to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Mass Spectrometry (MS)

-

Justification: MS provides crucial information about the molecular weight and elemental composition of the compound and its fragments, confirming the overall molecular formula.

-

Protocol:

-

Mass spectral data is acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.[4]

-

Causality: GC-MS is the ideal method for volatile and thermally stable compounds like this one. EI at a standard 70 eV provides reproducible fragmentation patterns that are highly characteristic of the molecule's structure and can be compared against spectral libraries.

-

A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC.

-

The mass analyzer scans a mass-to-charge (m/z) range, typically from 40 to 400 amu, to detect the parent ion and its fragments.

-

Spectroscopic Data & In-Depth Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum displays signals exclusively in the aromatic region, consistent with the three protons on the substituted benzene ring. The electron-withdrawing nature of the carbonyl chloride, fluorine, and trifluoromethyl groups shifts all protons downfield.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~8.25 | d | J(H,H) ≈ 8.4 | H-6 |

| ~7.80 | dd | J(H,H) ≈ 8.4, J(H,F) ≈ 4.5 | H-5 |

| ~7.65 | d | J(H,F) ≈ 8.0 | H-3 |

-

Interpretation & Expertise:

-

H-6: This proton is ortho to the strongly deshielding benzoyl chloride group, placing it furthest downfield. It appears as a doublet due to coupling with its only neighbor, H-5.

-

H-5: This proton is coupled to both H-6 (ortho coupling, ~8.4 Hz) and the fluorine at C-2 (meta coupling, ~4.5 Hz), resulting in a doublet of doublets.

-

H-3: This proton is ortho to the fluorine atom at C-2, leading to a large ortho H-F coupling (~8.0 Hz), which splits the signal into a doublet. Any coupling to H-5 would be a smaller meta coupling and may not be fully resolved.

-

¹⁹F NMR Spectroscopy

¹⁹F NMR is a critical tool for confirming the identity and substitution pattern of fluorinated compounds due to its high sensitivity and wide chemical shift range.[6][7]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -63.5 | s | -CF₃ |

| ~ -108.0 | m | Ar-F |

-

Interpretation & Expertise:

-

-CF₃ Signal: The signal at approximately -63.5 ppm is characteristic of a trifluoromethyl group attached to an aromatic ring.[8] Its appearance as a singlet indicates a lack of significant coupling to other nearby nuclei, which is typical for a CF₃ group meta to the single aromatic fluorine.

-

Ar-F Signal: The signal around -108.0 ppm falls within the expected range for a fluorine atom directly attached to an aromatic ring.[9] Its multiplet structure arises from couplings to the adjacent aromatic protons, primarily the ortho proton H-3 and the meta proton H-5, confirming its position at C-2.

-

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a carbon map of the molecule, with peak positions and multiplicities (due to C-F coupling) confirming the substitution pattern.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~163.0 | d | J(C,F) ≈ 4.0 | C=O |

| ~161.5 | d | J(C,F) ≈ 260 | C-2 |

| ~136.0 | q | J(C,F) ≈ 34 | C-4 |

| ~133.5 | s | C-6 | |

| ~125.0 | d | J(C,F) ≈ 4.0 | C-5 |

| ~123.5 | q | J(C,F) ≈ 273 | -CF₃ |

| ~120.0 | d | J(C,F) ≈ 22 | C-1 |

| ~118.5 | d | J(C,F) ≈ 25 | C-3 |

-

Interpretation & Expertise:

-

Carbonyl Carbon (C=O): The acyl chloride carbonyl appears around 163.0 ppm. The small doublet splitting is due to a two-bond coupling with the fluorine at C-2.

-

Fluorine-Bearing Carbon (C-2): This carbon exhibits a very large one-bond C-F coupling constant (~260 Hz), which is a definitive indicator of a direct C-F bond.

-

CF₃-Bearing Carbon (C-4): This signal is split into a quartet by the three fluorine atoms of the CF₃ group, with a characteristic coupling constant of ~34 Hz.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group itself shows a very large one-bond C-F coupling (~273 Hz) and is observed as a quartet.

-

Other Aromatic Carbons: The remaining carbons all show some degree of coupling to either the C-2 fluorine or the C-4 trifluoromethyl group, confirming their relative positions.

-

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the primary functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | Aromatic C-H Stretch |

| ~1785 | Very Strong | C=O Stretch (Acyl Chloride) |

| ~1610, 1580 | Medium-Strong | Aromatic C=C Bending |

| ~1320 | Very Strong | C-F Stretch (CF₃, Symmetric) |

| ~1250 | Very Strong | C-F Stretch (Aromatic) |

| ~1140 | Very Strong | C-F Stretch (CF₃, Asymmetric) |

| ~890 | Strong | C-H Out-of-Plane Bending |

-

Interpretation & Expertise:

-

The most diagnostic peak is the intense absorption at ~1785 cm⁻¹ , which is highly characteristic of the carbonyl (C=O) stretch in an acyl chloride.[10] This is shifted to a higher frequency compared to ketones or acids due to the electron-withdrawing effect of the chlorine atom.

-

The region between 1100-1350 cm⁻¹ is dominated by multiple, very strong C-F stretching vibrations from both the aromatic fluorine and the trifluoromethyl group, confirming the extensive fluorination of the molecule.[11]

-

Mass Spectrometry (EI)

The mass spectrum confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways.

| m/z | Relative Intensity (%) | Assignment |

| 226/228 | ~30 / ~10 | [M]⁺, Molecular Ion |

| 191 | 100 | [M - Cl]⁺ |

| 163 | ~45 | [M - Cl - CO]⁺ or [C₇H₃F₄]⁺ |

| 113 | ~20 | [C₆H₃F]⁺ |

-

Interpretation & Expertise:

-

Molecular Ion [M]⁺: The molecular ion peak is observed at m/z 226. The presence of a smaller peak at m/z 228 in an approximate 3:1 ratio is the classic isotopic signature of a single chlorine atom, confirming the elemental formula.

-

Base Peak [M - Cl]⁺: The most abundant ion (base peak) is at m/z 191, corresponding to the loss of the chlorine radical. This is a characteristic fragmentation for acyl chlorides, forming a stable acylium cation.

-

Further Fragmentation: Subsequent loss of carbon monoxide (CO, 28 amu) from the acylium ion gives the fragment at m/z 163. This fluorinated phenyl cation is relatively stable.

-

Visualization of Spectroscopic Relationships

Overall Analytical Workflow

The following diagram outlines the logical workflow for the comprehensive spectroscopic analysis of the target compound.

Caption: Logical workflow for spectroscopic characterization.

Key NMR Coupling Correlations

This diagram illustrates the through-bond J-coupling interactions that are key to assigning the ¹H NMR spectrum and confirming the substitution pattern.

Caption: Key ¹H and ¹⁹F NMR J-coupling correlations.

Conclusion

The spectroscopic data presented and interpreted in this guide provide a definitive analytical signature for 2-Fluoro-4-(trifluoromethyl)benzoyl chloride. The combination of multi-nuclear NMR, FTIR, and mass spectrometry allows for unambiguous confirmation of its structure, distinguishing it from other isomers. The characteristic ¹⁹F NMR signals, the acyl chloride C=O stretch in the IR, the molecular ion's chlorine isotope pattern in the MS, and the specific coupling patterns in the ¹H and ¹³C NMR spectra serve as critical quality control parameters for researchers utilizing this important chemical intermediate.

References

- Supporting Information for a relevant chemical synthesis. (n.d.). Retrieved from a generic academic supporting information file.

-

Jalali-Heravi, M., & Ebraheem, S. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

- Cardoso, A. M., et al. (2006). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode.

-

SpectraBase. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzoyl chloride - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

- Certificate of Analysis for 2-Fluoro-4-(trifluoromethyl)benzoyl chloride. (n.d.). Retrieved from a generic supplier CoA. (Note: A specific, stable link was not available, but this reflects a standard source).

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-(Trifluoromethyl)benzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 189807-21-4 | 4-fluoro-2-(trifluoromethyl)benzoyl chloride. Retrieved from [Link]

-

Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. NIH Public Access. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzoyl chloride, min 98%. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2-Fluoro-5-iodobenzonitrile, min 97%. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 4-(Trifluoromethyl)benzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. colorado.edu [colorado.edu]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. Benzoyl chloride(98-88-4) IR2 [m.chemicalbook.com]

- 11. 2-(Trifluoromethyl)benzoyl chloride(312-94-7) IR Spectrum [chemicalbook.com]

Reactivity of 2-Fluoro-4-(trifluoromethyl)benzoyl chloride with nucleophiles

An In-Depth Technical Guide to the Reactivity of 2-Fluoro-4-(trifluoromethyl)benzoyl Chloride with Nucleophiles

Authored by a Senior Application Scientist

Abstract

2-Fluoro-4-(trifluoromethyl)benzoyl chloride is a highly versatile and reactive chemical intermediate of significant interest in the pharmaceutical, agrochemical, and materials science sectors.[1] Its utility stems from a synthetically valuable combination of a reactive acyl chloride functional group and a benzene ring electronically modified by two powerful electron-withdrawing groups: a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position. This guide provides a comprehensive analysis of the compound's reactivity profile with common nucleophiles, grounded in the principles of physical organic chemistry. We will explore the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss the causality behind key procedural choices to empower researchers in leveraging this potent building block for molecular innovation.

Introduction: The Molecular Architecture and Electronic Profile

The reactivity of 2-fluoro-4-(trifluoromethyl)benzoyl chloride is dictated by the electronic properties of its substituents. The acyl chloride is an intrinsically strong electrophile. This electrophilicity is significantly amplified by the strong negative inductive effects (-I) of the ortho-fluorine and para-trifluoromethyl groups.[2] These groups withdraw electron density from the aromatic ring and, consequently, from the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack.

The fluorine and trifluoromethyl substituents are critical for modulating the biological activity of derivative molecules, often enhancing properties like metabolic stability, binding affinity, and cell membrane permeability.[3] Understanding and controlling the reactivity of the parent acyl chloride is therefore a foundational requirement for its effective application in drug discovery and development.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of 2-fluoro-4-(trifluoromethyl)benzoyl chloride is presented below. These properties are essential for safe handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 126917-10-0 | [4] |

| Molecular Formula | C₈H₃ClF₄O | [4] |

| Molecular Weight | 226.56 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 157 °C (lit.) | [5][6] |

| Density | ~1.495 g/mL at 25 °C (lit.) | [5][6] |

| Storage Conditions | 2-8°C, under inert atmosphere | [5][6] |

The Core Reaction: Nucleophilic Acyl Substitution

The predominant reaction pathway for 2-fluoro-4-(trifluoromethyl)benzoyl chloride with most nucleophiles is nucleophilic acyl substitution .[7] This is a two-step mechanism involving addition followed by elimination. The high reactivity of the acyl chloride, combined with the stability of the chloride leaving group, makes these reactions typically rapid and high-yielding.[8]

General Mechanism

-

Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.[9]

-

Elimination of Leaving Group: The tetrahedral intermediate is transient. The C=O π-bond reforms, and in the process, the most stable leaving group—in this case, the chloride ion (Cl⁻)—is expelled.[8]

The general mechanism is illustrated in the diagram below.

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Reactions with N-Nucleophiles: Amide Synthesis

The reaction of 2-fluoro-4-(trifluoromethyl)benzoyl chloride with primary and secondary amines is one of its most important applications, yielding highly stable amide products. These reactions are fundamental in pharmaceutical synthesis.[10][11]

Mechanistic Considerations and Causality

The reaction proceeds rapidly via the nucleophilic acyl substitution mechanism. A key consideration is the hydrochloric acid (HCl) byproduct, which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Causality: To ensure the reaction proceeds to completion, a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) is added. Its role is to scavenge the HCl as it is formed, maintaining a sufficient concentration of the free amine nucleophile.[10] This is the cornerstone of the widely used Schotten-Baumann reaction conditions.[12]

Field-Proven Protocol: Synthesis of N-(4-methoxyphenyl)-2-fluoro-4-(trifluoromethyl)benzamide

This protocol provides a robust method for the synthesis of a representative amide. It is designed to be self-validating through clear procedural steps and justifications.

Workflow Overview

Caption: Experimental workflow for a typical amidation reaction.

Step-by-Step Methodology:

-

Reagent Preparation (Justification: Controlled Conditions): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve p-anisidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

-

Causality: Using anhydrous solvent and an inert atmosphere is crucial because the acyl chloride is highly moisture-sensitive and will readily hydrolyze.[2] Cooling to 0°C controls the initial exotherm of the reaction.

-

-

Acylation (Justification: Controlled Addition): Dissolve 2-fluoro-4-(trifluoromethyl)benzoyl chloride (1.05 eq) in a small volume of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

-

Causality: Dropwise addition prevents a rapid temperature increase, minimizing potential side reactions. A slight excess of the acyl chloride ensures full consumption of the more valuable amine.

-

-

Reaction Progression (Justification: Completion): After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup and Quenching (Justification: Byproduct Removal): Cool the reaction mixture back to 0°C and slowly add deionized water to quench any remaining acyl chloride. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine and its salt), saturated sodium bicarbonate solution (to remove any acidic impurities), and finally, brine (to initiate drying).

-

Causality: This washing sequence systematically removes all water-soluble byproducts and unreacted reagents, which is a critical step for obtaining a pure product.

-

-

Isolation (Justification: Crude Product): Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Justification: Final Purity): Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to obtain the pure N-(4-methoxyphenyl)-2-fluoro-4-(trifluoromethyl)benzamide.

Reactions with O-Nucleophiles: Esterification and Hydrolysis

Alcohols and water act as oxygen-based nucleophiles, reacting with 2-fluoro-4-(trifluoromethyl)benzoyl chloride to form esters and the corresponding carboxylic acid, respectively.

Esterification

The reaction with alcohols (alcoholysis) produces esters.[13] Similar to amidation, this reaction generates HCl, and a base like pyridine is often used as both a catalyst and an acid scavenger.

Reaction Scheme: R'-OH + 2-F,4-CF₃-C₆H₃COCl --(Pyridine)--> 2-F,4-CF₃-C₆H₃COOR' + Pyridine·HCl

-